molecular formula C15H17ClN2O3 B2645688 N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-4-carboxamide CAS No. 1795456-37-9

N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2645688
M. Wt: 308.76
InChI Key: YTSGCXJUKSTMHI-UHFFFAOYSA-N
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Description

The compound would be described in terms of its molecular structure, including the types and arrangement of its atoms.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.


Scientific Research Applications

Antitumor Activity

Research has identified compounds with structures similar to N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-4-carboxamide exhibiting antitumor activities. For instance, studies on imidazotetrazines and quinoxalinones reveal their potential in broad-spectrum antitumor applications and as antagonists for certain receptors, suggesting a prodrug modification approach for cancer treatment M. Stevens et al., 1984; R. Mahesh et al., 2011.

Molecular Interaction Studies

Research on the molecular interactions of cannabinoid receptor antagonists has provided insights into the design and synthesis of new molecules with potential therapeutic applications. Studies demonstrate how alterations in molecular structure can significantly impact binding affinity and receptor interactions, offering pathways for developing new drugs J. Shim et al., 2002.

Synthesis and Characterization

Innovative synthesis methods for creating derivatives of compounds similar to N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-4-carboxamide have been explored, with studies detailing the preparation of isoxazole- and oxazole-carboxylic acids derivatives. These works underscore the importance of controlled synthesis techniques in the development of novel compounds with potential application in medicine and agriculture A. V. Serebryannikova et al., 2019; Jiro Mizuya et al., 1989.

Biological Activity Studies

Research on novel comenic acid derivatives containing isoxazole and isothiazole moieties highlights the exploration of biological activities of these compounds. Such studies are crucial for identifying new therapeutic agents and understanding their mechanisms of action A. Kletskov et al., 2018.

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.


Future Directions

This would involve proposing further studies to explore the compound’s properties, uses, and potential applications.


properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-10-13(8-18-21-10)14(19)17-9-15(2,20-3)11-5-4-6-12(16)7-11/h4-8H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSGCXJUKSTMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-4-carboxamide

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